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Compound of Interest

5-Cyanothiophene-2-carboxylic
Compound Name: d
aci

cat. No.: B1353565

A detailed examination of the crystallographic data of thiophene-2-carboxylic acid and its
substituted analogues reveals key insights into the influence of functional groups on solid-state
packing and intermolecular interactions. This guide provides a comparative overview for
researchers, scientists, and drug development professionals, summarizing available
experimental data to understand the nuanced structural landscape of this important class of
heterocyclic compounds.

While experimental crystallographic data for 5-cyanothiophene-2-carboxylic acid is not
publicly available, analysis of the parent compound and its 5-bromo and 3-nitro substituted
derivatives offers a valuable framework for predicting its structural behavior. The introduction of
different functional groups at various positions on the thiophene ring significantly alters the
electronic and steric properties of the molecule, which in turn dictates the arrangement of
molecules in the crystal lattice and the nature of the non-covalent interactions that stabilize the
crystalline form.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for thiophene-2-carboxylic
acid and two of its derivatives. This data, obtained through single-crystal X-ray diffraction,
provides a quantitative basis for comparing their solid-state structures.
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Parameter

Thiophene-2-
carboxylic Acid

5-Bromothiophene-
2-carboxylic Acid

5-Nitrothiophene-3-
carboxylic Acid

Chemical Formula CsH402S CsHsBro:S CsHsNO4S
Molecular Weight 128.15 g/mol 207.05 g/mol 173.15 g/mol
Crystal System Orthorhombic Monoclinic Monoclinic
Space Group Pna2i1 P2i/c P2i/c

a (A) 10.106 10.005 7.498

b (A) 14.299 5.999 10.157

c (A 16.092 11.993 8.375

a(®) 90 90 90

B () 90 108.79 106.94

y () 90 90 90

Volume (A3) 2325.5 681.4 609.6

z 4 4 4

Structural Insights and Intermolecular Interactions

The crystal structure of thiophene-2-carboxylic acid is characterized by a tetrameric

arrangement linked by O-H-:-O hydrogen bonds. This extensive hydrogen-bonding network is a

dominant feature in its crystal packing.

In the case of 5-bromothiophene-2-carboxylic acid, the presence of the bulky and

electronegative bromine atom at the 5-position introduces additional intermolecular

interactions, such as halogen bonding, which can compete with or complement the hydrogen

bonding of the carboxylic acid groups. This is reflected in the change of the crystal system from

orthorhombic to monoclinic and a more compact unit cell volume per molecule.

For 5-nitrothiophene-3-carboxylic acid, the strong electron-withdrawing nitro group significantly

influences the electronic distribution within the molecule. The crystal packing is likely to be

dominated by a combination of hydrogen bonding from the carboxylic acid and strong dipole-
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dipole interactions involving the nitro group. The positioning of the nitro group at the 3-position
will also lead to a different overall molecular shape compared to the 2,5-substituted derivatives,
impacting the steric hindrance and the efficiency of crystal packing.

Based on these comparisons, it can be anticipated that the crystal structure of 5-
cyanothiophene-2-carboxylic acid would also feature prominent hydrogen bonding via its
carboxylic acid group. The linear and electron-withdrawing cyano group would likely participate
in dipole-dipole interactions and potentially weak C-H---N hydrogen bonds, influencing the
overall crystal packing in a manner distinct from both the bromo and nitro derivatives.

Experimental Protocols
Single-Crystal X-ray Diffraction

The determination of the crystal structures of the compared compounds is achieved through
single-crystal X-ray diffraction. A typical experimental workflow is as follows:

o Crystal Growth and Selection: High-quality single crystals are grown, often by slow
evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable
crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled, usually to 100-120 K, to minimize thermal vibrations. A monochromatic X-
ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are
collected by a detector.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The initial crystal structure is solved using direct
methods or Patterson methods. The atomic positions and displacement parameters are then
refined using full-matrix least-squares methods to achieve the best fit between the observed
and calculated diffraction patterns.

» Validation and Analysis: The final refined structure is validated to ensure its chemical and
crystallographic integrity. The resulting model provides precise information on bond lengths,
bond angles, and intermolecular interactions.

Visualizing Structural Analysis Workflows
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The following diagrams illustrate the logical flow of the experimental and computational
processes involved in the structural analysis of molecular crystals.
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 To cite this document: BenchChem. [A Comparative Structural Analysis of Thiophene-2-
Carboxylic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353565#structural-analysis-of-5-cyanothiophene-2-
carboxylic-acid-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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